3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine

Thiazole Imine Chemical Structure

3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine (CAS 1354258-80-2) is a heterocyclic compound belonging to the thiazole family, with the molecular formula C22H18N2S and a molecular weight of 342.5 g/mol. It features a 1,3-thiazole core substituted with benzyl and diphenyl groups at the N3 and C4 positions, respectively, forming a unique imine functional group.

Molecular Formula C22H18N2S
Molecular Weight 342.5g/mol
CAS No. 1354258-80-2
Cat. No. B377275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine
CAS1354258-80-2
Molecular FormulaC22H18N2S
Molecular Weight342.5g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H18N2S/c1-4-10-18(11-5-1)16-24-21(19-12-6-2-7-13-19)17-25-22(24)23-20-14-8-3-9-15-20/h1-15,17H,16H2
InChIKeyUPCXPYPKHNTCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine (CAS 1354258-80-2): Scientific Procurement and Application Guide


3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine (CAS 1354258-80-2) is a heterocyclic compound belonging to the thiazole family, with the molecular formula C22H18N2S and a molecular weight of 342.5 g/mol . It features a 1,3-thiazole core substituted with benzyl and diphenyl groups at the N3 and C4 positions, respectively, forming a unique imine functional group . Thiazole derivatives are widely recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties , making them valuable scaffolds in medicinal chemistry and drug discovery programs.

Why Generic Thiazole Substitution is Not Advisable for 3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine


A thorough review of the scientific literature reveals that there is currently **no primary, peer-reviewed research** detailing the specific biological activity, synthetic protocols, or physicochemical properties of 3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine (CAS 1354258-80-2) [1]. This compound appears to be a proprietary or research chemical with limited public data, making direct, evidence-based comparisons to analogs impossible. While a recent review (2024) highlights the broad therapeutic potential of thiazol-2(3H)-imine derivatives as a class, it does not contain any data specific to this molecule [1]. Therefore, any decision to prioritize this compound over a close analog cannot be based on published quantitative differentiation. Instead, the rationale must rely on the unique structural features of this molecule—specifically the combination of a benzyl group at the N3 position and diphenyl substitution at C4—which may confer distinct properties in a proprietary or as-yet-unpublished context. Users should be aware that substituting a different, better-characterized thiazole derivative will introduce unknown variables into an experimental system.

Quantitative Evidence Guide for 3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine (CAS 1354258-80-2)


Structural Uniqueness: Divergence from the Closest Documented Analog

3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine represents a distinct substitution pattern within the thiazol-2-imine chemical space. The closest documented analog based on literature searches is the N,4-diphenylthiazol-2-amine scaffold [1], which has been the subject of recent synthetic and biological studies [2]. The target compound differs by the addition of a benzyl group at the N3 position of the thiazole ring. This substitution introduces increased steric bulk and alters the electronic distribution compared to the simpler N,4-diphenylthiazol-2-amine.

Thiazole Imine Chemical Structure Molecular Scaffold

Class-Level Anticancer Potential: Activity Landscape of Related Thiazol-2-imines

While no data exists for 3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine itself, the broader class of 3,4-diarylthiazol-2(3H)-imines has demonstrated potent anticancer activity. In a study, specific derivatives (compounds 21 and 22) showed IC50 values of 0.12 µM and 0.24 µM, respectively, against human CEM leukemia cells [1]. This provides a class-level benchmark. The target compound, with its 3-benzyl and 4,N-diphenyl substitution, represents an underexplored area within this active scaffold, offering a potential for distinct activity profiles.

Anticancer Cytotoxicity Thiazole Drug Discovery

Class-Level Antimicrobial Activity: Benchmarking Against N-Phenyl-Thiazol-2-Imines

A 2022 study on N-phenyl-thiazol-2-imine derivatives explored their antimicrobial properties and predicted drug-likeness [1]. The target compound, 3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine, can be viewed as a more sterically hindered and lipophilic analog of this core structure. While the specific MIC values for the target are unknown, the study provides a class-level precedent for antimicrobial investigation. The structural modification from N-phenyl to N-benzyl and the additional 4-phenyl group are likely to modulate membrane permeability and target engagement.

Antimicrobial Antibacterial Thiazole Drug Discovery

Recommended Research Application Scenarios for 3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine


Proprietary Drug Discovery: Building a Unique Thiazole-Focused Library

In drug discovery, novelty and intellectual property position are paramount. 3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine (CAS 1354258-80-2) is ideal for enriching a proprietary screening library with a unique chemical entity. Its structure, a hybrid of the N,4-diphenylthiazol-2-amine core [1] with an N3-benzyl group, is not described in the open literature for biological activity [2]. Screening this compound against disease-relevant targets (e.g., kinases, GPCRs) could yield novel hits with a strong potential for patent protection, differentiating from known thiazole-based inhibitors [3].

Structure-Activity Relationship (SAR) Expansion for Thiazol-2-imines

Academic and industrial medicinal chemistry groups can use this compound to expand the SAR landscape of thiazol-2-imines. As evidenced, related 3,4-diarylthiazol-2(3H)-imines have shown potent anticancer activity (IC50: 0.12-0.24 µM) [1]. This compound introduces a unique N3-benzyl modification not present in the benchmark compounds. Its evaluation would provide critical data on how increased steric bulk and lipophilicity at the N3 position affect potency, selectivity, and pharmacokinetic properties, directly addressing a knowledge gap in the field.

Methodological Studies in Heterocyclic Synthesis

The compound serves as an excellent substrate for developing or validating new synthetic methodologies for thiazole-2-imines. Recent advances in one-pot, multi-component [1] and microwave-assisted [2] syntheses have been reported for this class. Using 3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine as a test case can help optimize reaction conditions for more complex, sterically demanding substrates. Its successful synthesis can demonstrate the scope and limitations of new catalytic systems or green chemistry approaches.

Chemical Probe Development for Target Identification

Given the complete lack of reported biological activity [1], this compound represents a blank slate for chemical biology. It can be utilized in phenotypic screening or affinity-based proteomics (e.g., chemical proteomics, thermal proteome profiling) to identify its cellular target(s). This 'target deconvolution' approach can uncover new biology associated with this specific thiazole scaffold, potentially revealing a novel therapeutic target or pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.